molecular formula C16H24N2O3 B8756021 Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Cat. No. B8756021
M. Wt: 292.37 g/mol
InChI Key: DJWNFMMYIQIDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-7-5-6-8-14(13)20-4/h5-8H,9-12H2,1-4H3

InChI Key

DJWNFMMYIQIDBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.059 g, 0.06 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.080 g, 0.13 mmol) were mixed in toluene (10 mL) and degessed at 90 °C for 10 mins. The mixture was then cooled and 1-bromo-2-methoxybenzene (0.400 mL, 3.21 mmol), sodium 2-methylpropan-2-olate (0.493 g, 5.13 mmol) and tert-butyl piperazine-1-carboxylate (0.597 g, 3.21 mmol) were added. The resulting mixture was stirred at 100 °C for 16 hours under nitrogen. The reaction mixture was filtered through celite and the filtrate concentrated. The crude product was purified by flash silica chromatography, elution gradient 20 to 100% EtOAc in heptane. Pure fractions were evaporated to dryness to afford tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.585 g, 62.4 %) as a yellow oil which crystallised on standing.
Quantity
0.00513 mol
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0.01 L
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0.00321 mol
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0.00321 mol
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Synthesis routes and methods II

Procedure details

RuPhos (32.7 mg, 0.07 mmol) and palladium (II) acetate (15.75 mg, 0.07 mmol) were suspended in toluene (1 mL) at ambient temperature. The mixture was degassed and purged with nitrogen several times and warmed to 50°C for 20 mins. In a separate vessel were mixed 1-chloro-2-methoxybenzene (100 mg, 0.70 mmol), tert-butyl piperazine-1-carboxylate (131 mg, 0.70 mmol), sodium tertbutoxide (101 mg, 1.05 mmol) and toluene (2 mL). The suspension was degassed and purged with nitrogen then warmed to 50°C. The solution of catalyst was added to the reaction vessel and the resulting mixture was degassed and purged with nitrogen. The reaction was heated to 110°C (ext T) under nitrogen for 6 hours then allowed to cool to ambient temperature overnight. The reaction mixture was filtered and concentrated and the crude material purified by flash silica chromatography, elution gradient 20 to 60% EtOAc in heptane. Pure fractions were evaporated to dryness to afford tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (23.00 mg, 11.22 %) as a colourless dry film. Yield not good....if this route followed maybe try different catalyst - pepsi?
Quantity
0.00105 mol
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reagent
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0.003 L
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0.000701 mol
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0.000701 mol
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7.01e-05 mol
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7.01e-05 mol
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catalyst
Reaction Step Five

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